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Compound of Interest

Compound Name: 3'-Hydroxy-3,9-dihydroeucomin

Cat. No.: B171855

Technical Guide: 3'-Hydroxy-3,9-dihydroeucomin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Hydroxy-3,9-dihydroeucomin,
a homoisoflavonoid natural product. Due to the limited availability of in-depth experimental data
directly pertaining to this molecule, this document also presents detailed experimental
protocols and quantitative data for the closely related and structurally similar compound, 4'-
Demethyl-3,9-dihydroeucomin, which has been studied for its sensory properties. This
information is intended to serve as a valuable reference for researchers and professionals in
the fields of natural product chemistry, pharmacology, and drug development.

Compound Identification and Molecular Structure

Compound Name: 3'-Hydroxy-3,9-dihydroeucomin
CAS Number: 107585-75-1[1][2][3]
Molecular Formula: C17H1606[1][2]
Molecular Weight: 316.30 g/mol [2]

Synonyms:
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e 2,3-Dihydro-5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-4H-1-benzopyran-4-
one[2]

e 3-(3-Hydroxy-4-methoxybenzyl)-5,7-dihydroxychroman-4-one[2]
e 5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one[2]

Chemical Structure

The molecular structure of 3'-Hydroxy-3,9-dihydroeucomin is characterized by a chromanone
core with hydroxyl substitutions at positions 5 and 7. A 3-hydroxy-4-methoxybenzyl group is
attached at the 3-position.

Figure 1. 2D molecular structure of 3'-Hydroxy-3,9-dihydroeucomin.

Physicochemical Properties

A summary of the key physicochemical properties for 3'-Hydroxy-3,9-dihydroeucomin is
provided in the table below.
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Property Value Source
Molecular Weight 316.305 g/mol PubChem
Appearance Powder BOC Sciences[2?]
Purity 97.5% BOC Sciences[2]

Note: Further experimental data on properties such as melting point, boiling point, and solubility
are not readily available in the reviewed literature.

Biological Activity and Experimental Data (Proxy
Compound: 4'-Demethyl-3,9-dihydroeucomin)

Extensive research on the direct biological activities of 3'-Hydroxy-3,9-dihydroeucomin is
limited. However, a closely related analogue, 4'-Demethyl-3,9-dihydroeucomin (DMDHE), has
been identified as a bitter-masking compound. The following sections detail the experimental
protocols and quantitative findings from a study on DMDHE, which can serve as a valuable
proxy for understanding the potential behavior and experimental approaches applicable to
related homoisoflavonoids.

Summary of Quantitative Data: Bitter-Masking Effect of a
DMDHE-Containing Extract

The following table summarizes the quantitative results from a study investigating the bitter-
masking properties of a Daemonorops draco resin extract containing 4'-Demethyl-3,9-
dihydroeucomin.

. Effect on Quinine Statistical
Test Substance Concentration . L
Bitterness Significance
D. draco extract 500 ppm -29.6% + 6.30% p <£0.001

Data extracted from a study on the bitter-masking properties of a natural resin extract.

Experimental Protocols
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The following methodologies were employed in the identification and characterization of 4'-
Demethyl-3,9-dihydroeucomin as a bitter-masking agent.

2.2.1. Preparation of Daemonorops draco Resin Extract

e The resin of the fruit of Daemonorops draco was ground into a powder.
e 300 g of the powdered resin was extracted with 95% ethanol.

e The resulting solution was filtered to remove particulate matter.

2.2.2. Sensory Analysis: Paired Comparison Test

A trained panel was presented with two samples for each test.

One sample contained a 10 ppm solution of quinine in water.

The second sample contained the potential bitter-masking extract, fraction, or compound in
combination with the 10 ppm quinine solution.

Panelists were asked to rate and compare the bitterness intensity of the two samples.
2.2.3. Cell-Based Bitter Response Assay

e Human gastric tumor (HGT-1) cells were utilized as a surrogate model for bitter taste
receptor (TAS2R) activity.

e The cellular response to bitter compounds was measured by monitoring TAS2R-dependent
proton secretion.

¢ The effect of the test compounds on the cellular response to the bitter agonist quinine was
quantified.

2.2.4. Analytical Characterization

e Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Extracts and
fractions were analyzed using a UPLC system coupled to a high-resolution mass
spectrometer.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

» Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis was conducted for the

structural elucidation of the isolated active compound.

Experimental Workflow and Signaling Pathway
Visualization

The following diagrams illustrate the experimental workflow for the identification of the bitter-
masking compound and a conceptual representation of the involved signaling pathway.
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Caption: Experimental workflow for the identification of a bitter-masking compound.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b171855?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Cellular Response

Bitter Perception
Proton Secretion

Taste Receptor Cell

4'-Demethyl-3,9-dihydroeucomin
(Antagonist) . __ Inhibits
) tas2r1a>—

Quinine
(Bitter Agonist)

G-Protein Signaling

Click to download full resolution via product page

Caption: Conceptual signaling pathway for bitter taste masking.

Conclusion

While direct and extensive experimental data for 3'-Hydroxy-3,9-dihydroeucomin remains to
be fully elucidated, its structural similarity to the well-characterized bitter-masking agent, 4'-
Demethyl-3,9-dihydroeucomin, suggests its potential for similar biological activities. The
experimental protocols and data presented for the demethylated analogue provide a solid
foundation and a methodological framework for future research into 3'-Hydroxy-3,9-
dihydroeucomin and other related homoisoflavonoids. This guide serves as a valuable
resource for scientists and researchers, facilitating further investigation into the
pharmacological and sensory properties of this class of natural compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [3'-Hydroxy-3,9-dihydroeucomin CAS number and
molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171855#3-hydroxy-3-9-dihydroeucomin-cas-number-
and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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